molecular formula C5H7NO B3419633 4-Methoxybut-2-enenitrile CAS No. 149453-92-9

4-Methoxybut-2-enenitrile

Cat. No. B3419633
CAS RN: 149453-92-9
M. Wt: 97.12 g/mol
InChI Key: GPNISLPZDBITJJ-NSCUHMNNSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-Methoxybut-2-enenitrile is 1S/C5H7NO/c1-7-5-3-2-4-6/h2-3H,5H2,1H3/b3-2+ . This indicates the presence of a methoxy group (-OCH3) and a nitrile group (-CN) in the molecule .


Physical And Chemical Properties Analysis

4-Methoxybut-2-enenitrile is a liquid at room temperature . The storage temperature is -10 degrees Celsius . Further physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources .

Mechanism of Action

The mechanism of action of 4-Methoxybut-2-enenitrile is not specified in the available resources. The mechanism of action usually refers to how a compound interacts with biological systems, which is not applicable for this compound as it is primarily used in chemical synthesis .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H227, H302, H312, H315, H319, H332, and H335 . These indicate that the compound is flammable, harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound .

properties

IUPAC Name

(E)-4-methoxybut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-7-5-3-2-4-6/h2-3H,5H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNISLPZDBITJJ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C=C/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036314
Record name 4-Methyl-trans-crotonic acid nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybut-2-enenitrile

CAS RN

54496-86-5, 149453-92-9
Record name 4-Methyl-trans-crotonic acid nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybut-2-enenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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